N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide
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Overview
Description
N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide group attached to a 2,2-dimethylbut-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2,2-dimethylbut-3-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylbut-3-en-1-yl)formamide
- N-(2,2-Dimethylbut-3-en-1-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(2,2-Dimethylbut-3-en-1-yl)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
389874-17-3 |
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Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-(2,2-dimethylbut-3-enyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-5-14(2,3)11-15(4)13(16)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI Key |
YZZNZTZBTLRUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C=C |
Origin of Product |
United States |
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